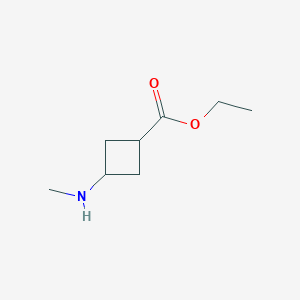
3-amino-N-(2,6-diethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-amino-N-(2,6-diethylphenyl)benzamide” is a benzamide compound used for proteomics research . It has a molecular formula of C17H20N2O and a molecular weight of 268.36 .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(2,6-diethylphenyl)benzamide” consists of a benzamide core with an amino group at the 3-position and a 2,6-diethylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
“3-amino-N-(2,6-diethylphenyl)benzamide” is a solid compound with a molecular weight of 268.36 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : Studies like those by (Lambert et al., 1995) have shown that derivatives of 3-amino-N-(2,6-diethylphenyl)benzamide exhibit significant anticonvulsant activity, particularly in maximal electroshock seizure tests.
Oxidation and Antioxidant Activity
- Electrochemical Oxidation : Research like (Jovanović et al., 2020) demonstrates the importance of understanding the electrochemical oxidation mechanisms of amino-substituted benzamides, which is crucial for assessing their antioxidant activities.
Cardiac Electrophysiological Activity
- N-Substituted Imidazolylbenzamides : Investigations such as those by (Morgan et al., 1990) explore the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents.
Antibacterial Activity
- Synthesis and Antibacterial Properties : Studies including (Mostafa et al., 2023) focus on the synthesis of such compounds and their antibacterial activity, emphasizing their relevance in microbiological applications.
Imaging and Diagnostic Applications
- Radioiodinated Derivatives : Research by (Eisenhut et al., 2000) has shown that radioiodinated derivatives of N-(2-diethylaminoethyl)benzamides can be used for imaging melanoma metastases.
Anticancer Activity
- Histone Deacetylase Inhibition : Papers like (Zhou et al., 2008) describe the synthesis of compounds such as MGCD0103, an orally active histone deacetylase inhibitor, indicating potential use in cancer therapy.
Aromatase Inhibition
- Aminoglutethimide Derivatives : Studies, for example, by (Moniz & Hammond, 1997), explore derivatives of aminoglutethimide, a compound used in breast cancer treatment, and their effects on estrogen biosynthesis.
Antimicrobial and Anti-inflammatory Applications
- Synthesis and Antimicrobial Activity : Research like that by (Mobinikhaledi et al., 2006) explores the antimicrobial activity of benzamide derivatives, highlighting their potential in fighting various bacterial strains.
Other Biological Activities
- Metabolic Impact Studies : For instance, (Milam & Cleaver, 1984) have looked into the effects of certain benzamides on different metabolic processes, providing insights into broader biological implications.
properties
IUPAC Name |
3-amino-N-(2,6-diethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVELTHPUYZPJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,6-diethylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

